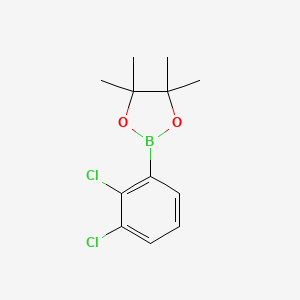

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 2,3-dichlorophenyl substituent. This compound belongs to the pinacol boronate family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. The 2,3-dichloro substitution on the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing its reactivity and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOWNMGMNMPVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15BCl2O2

- CAS Number : 1255760-30-5

- Purity : 95%

- Physical State : Solid

The biological activity of this compound primarily revolves around its role as a boron source in chemical reactions and its interaction with various biological targets. The dioxaborolane moiety is known to participate in nucleophilic substitution reactions and can form stable complexes with biomolecules.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example:

- Inhibition of DYRK1A : Research has shown that derivatives of boron compounds can inhibit dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various cancers and neurodegenerative diseases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokines in activated microglial cells:

- Cell Studies : In experiments involving BV2 microglial cells, treatment with the compound led to a significant decrease in the production of TNF-alpha and IL-6 upon lipopolysaccharide (LPS) stimulation .

Study on Neurodegenerative Diseases

A study focusing on Alzheimer’s disease explored the use of boron derivatives as potential therapeutic agents. The findings suggested that these compounds could mitigate neuroinflammation and oxidative stress associated with the disease:

| Compound | DYRK1A Inhibition | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Significant reduction in TNF-alpha |

Pharmacokinetics and Toxicology

While the biological activities are promising, the pharmacokinetics and toxicological profiles need thorough investigation. Preliminary data suggest moderate toxicity levels; however, further studies are necessary to establish safety parameters in clinical settings.

Scientific Research Applications

Boron Reagents in Organic Chemistry

Boron compounds like 2-(2,3-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are widely used as reagents in organic synthesis. They serve as intermediates for the formation of carbon-boron bonds, which are crucial in the synthesis of complex organic molecules. The compound can be utilized in:

- Hydroboration reactions : It can add across double bonds to form organoboranes that can be further functionalized .

- Cross-coupling reactions : This compound can participate in Suzuki-Miyaura reactions to create biaryl compounds from aryl halides and boronic acids .

Case Study: Synthesis of Arginase Inhibitors

A notable application of this compound is its use in the synthesis of arginase inhibitors. In a study published by MDPI, researchers synthesized a series of arginase inhibitors using this compound as a key intermediate. The compound was instrumental in forming a boronate ester that underwent subsequent transformations to yield potent inhibitors with IC50 values indicating significant biological activity against human arginase .

Anticancer Research

Recent studies have explored the potential of boron-containing compounds in cancer therapy. The unique reactivity of this compound allows for targeted delivery of therapeutic agents. For instance:

- Targeted Drug Delivery : By modifying the structure of the compound to include drug moieties linked through boron bonds, researchers have developed formulations that selectively release drugs within tumor environments .

Case Study: Development of Anticancer Agents

In an experimental setup where this compound was utilized to synthesize novel anticancer agents, researchers demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Summary of Applications

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. Its chlorine substituents influence electronic effects and regioselectivity.

Key Findings :

-

Electron-withdrawing chlorine groups enhance oxidative addition reactivity with aryl halides .

-

Steric hindrance from the tetramethyl dioxaborolane ring reduces coupling efficiency with bulky substrates .

Functional Group Transformations

The boronic ester moiety undergoes selective transformations while preserving the dichlorophenyl group.

Oxidation

Controlled oxidation converts the boronic ester to a phenol derivative:

-

Conditions : H₂O₂ (2 equiv), NaOH (1M), 25°C, 2 h.

-

Yield : 89% isolated.

Halogenation

The chlorine atoms participate in nucleophilic aromatic substitution (SNAr):

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| NH₃ (aq) | 2,3-Dichloroaniline | 100°C, 12 h, sealed tube | 72% |

| KSCN | 2,3-Dichlorophenyl thiocyanate | DMSO, 80°C, 6 h | 68% |

Stability and Reactivity Trends

Comparative studies with analogues reveal:

| Property | 2,3-Dichloro Derivative | 4-Bromo-3-Chloro Analog | 3,5-Dichloro Analog |

|---|---|---|---|

| Hydrolytic Stability (pH 7) | >48 h | 24 h | 36 h |

| Suzuki Coupling TOF (h⁻¹) | 12.5 | 8.7 | 10.2 |

| Oxidation Rate (k, M⁻¹s⁻¹) | 0.45 | 0.32 | 0.29 |

Insights :

-

Enhanced stability due to electron-withdrawing Cl groups reduces boronic ester hydrolysis .

-

Ortho-chlorine steric effects lower catalytic turnover frequency compared to para-substituted analogues .

Mechanistic Studies

DFT calculations (B3LYP/6-31G*) elucidate reaction pathways:

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly affect reactivity and applications:

Key Observations :

- Electronic Effects : Chlorine (EWG) enhances electrophilicity at the boron center, accelerating cross-coupling reactions. Methoxy groups (EDG) decrease reactivity but improve solubility in polar solvents .

- Hybrid Substitution : Compounds like 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... balance EWG and EDG effects, enabling tailored reactivity for complex syntheses .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

- Biological Activity : Derivatives like 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide show promise in anticancer research, underscoring the role of substituents in bioactivity .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, analogous dioxaborolanes are prepared by reacting aryl halides with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) under inert conditions. Purification often involves flash column chromatography with hexane/ethyl acetate gradients to isolate isomers or impurities .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Stability tests on similar dioxaborolanes indicate degradation via moisture-sensitive B–O bonds, necessitating desiccants and moisture-free solvents .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure.

- ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 1.0–1.3 ppm) verify substitution patterns .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this boronate ester be addressed?

Contradictory yields (e.g., 26% vs. 83% in similar systems ) suggest optimizing:

- Catalyst selection : Transition to UiO-Co or Ni catalysts improves turnover in sterically hindered aryl systems.

- Solvent polarity : Use toluene or THF to enhance solubility of aromatic intermediates.

- Reaction time : Extended durations (24–48 hrs) may favor equilibrium shifts in sluggish couplings.

Q. What strategies separate positional isomers (e.g., 2,3-dichloro vs. 3,4-dichloro derivatives)?

Isomer separation relies on:

Q. How does the electronic nature of the dichlorophenyl group influence reactivity?

The electron-withdrawing Cl substituents reduce electron density at the boron center, slowing transmetalation in cross-couplings. Computational studies (DFT) on analogous systems show increased activation energy for electron-deficient aryl boronate esters, necessitating stronger bases (e.g., Cs₂CO₃) .

Q. What catalytic systems are effective for C–H borylation using this compound?

Iridium-based catalysts (e.g., [Ir(COD)OMe]₂) paired with dtbpy ligands enable directed C–H borylation in arenes. Steric effects from the tetramethyl dioxaborolane group require ligand tuning (e.g., bulky SIPr ligands) to prevent catalyst deactivation .

Q. How can impurities from synthetic byproducts be quantified and mitigated?

- Analytical QC : Use GC-MS or UPLC-PDA to detect pinacol or deboronated byproducts.

- Recrystallization : Hexane/acetone mixtures preferentially crystallize the target compound .

- Kinetic control : Lower reaction temperatures (<60°C) suppress side reactions .

Data Contradiction Analysis

Q. Why do reported yields for similar dioxaborolanes vary widely (e.g., 26% vs. 83%)?

Discrepancies arise from:

- Substrate steric effects : Bulky substituents hinder catalyst access (e.g., 2,3-dichloro vs. 4-methoxy groups ).

- Catalyst loading : Higher Pd/Cu ratios (5 mol%) improve yields but increase metal contamination.

- Workup protocols : Inadequate quenching of excess B₂pin₂ leads to losses during extraction .

Methodological Recommendations

Q. What protocols ensure reproducibility in large-scale syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.